molecular formula C22H17NO3 B4664326 2-[2-(4-biphenylyloxy)ethyl]-1H-isoindole-1,3(2H)-dione

2-[2-(4-biphenylyloxy)ethyl]-1H-isoindole-1,3(2H)-dione

Cat. No. B4664326
M. Wt: 343.4 g/mol
InChI Key: VBOHFFMFNFVNFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(4-biphenylyloxy)ethyl]-1H-isoindole-1,3(2H)-dione is a synthetic compound that has been widely studied for its potential use in various scientific research applications. This compound is also known as BIQ, and its chemical formula is C24H19NO3. In

Mechanism of Action

The mechanism of action of BIQ involves the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. Additionally, BIQ has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in gene expression and cell differentiation.
Biochemical and Physiological Effects:
BIQ has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, reduction of oxidative stress, and inhibition of pro-inflammatory cytokines. Additionally, BIQ has been shown to have neuroprotective effects by reducing neuronal damage and improving cognitive function.

Advantages and Limitations for Lab Experiments

One of the advantages of using BIQ in lab experiments is its ability to inhibit various signaling pathways, making it a useful tool for studying the mechanisms of disease. Additionally, BIQ has been shown to have low toxicity in vitro, making it a safe compound to use in cell culture studies. However, one limitation of using BIQ in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for BIQ research, including the development of more efficient synthesis methods, the exploration of its potential use in combination with other drugs for cancer treatment, and the investigation of its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to determine the optimal dosage and administration of BIQ for therapeutic use.
In conclusion, BIQ is a synthetic compound that has shown potential for use in various scientific research applications. Its ability to inhibit various signaling pathways and its low toxicity make it a useful tool for studying the mechanisms of disease. Further research is needed to fully understand the potential of BIQ in therapeutic applications.

Scientific Research Applications

BIQ has been studied for its potential use in various scientific research applications, including cancer treatment, neuroprotection, and anti-inflammatory effects. Studies have shown that BIQ can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, BIQ has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Furthermore, BIQ has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

2-[2-(4-phenylphenoxy)ethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17NO3/c24-21-19-8-4-5-9-20(19)22(25)23(21)14-15-26-18-12-10-17(11-13-18)16-6-2-1-3-7-16/h1-13H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBOHFFMFNFVNFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)OCCN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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